(5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid
Overview
Description
“(5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura (SM) coupling reaction .
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular formula of this compound is C14H18BNO5 . It has an average mass of 291.107 Da and a monoisotopic mass of 291.127808 Da .
Scientific Research Applications
Novel Synthesis Methods
A study by Durrani and Tyman (1980) introduced a novel reaction involving dimethoxyfluorobenzene, which is structurally related to the compound , for synthesizing homologous orsellinic acids and their methyl ethers. This method emphasizes the role of boronic acid derivatives in synthesizing complex organic molecules, showcasing their utility in organic synthesis (Durrani & Tyman, 1980).
Biological Sensor Applications
Das et al. (2003) explored amino-3-fluorophenyl boronic acids, closely related to the query compound, for constructing glucose sensing materials. These materials operate at physiological pH, highlighting the potential of fluorophenyl boronic acids in developing biologically relevant sensors (Das et al., 2003).
Organic Synthesis Intermediate
Boron Neutron Capture Therapy (BNCT)
Zaidlewicz et al. (2003) synthesized boronated phenylalanine analogues with a quaternary center, including compounds similar to the query molecule, as potential boron carriers for BNCT. BNCT is a cancer treatment strategy that targets tumor cells selectively, demonstrating the potential medical applications of boronic acid derivatives (Zaidlewicz et al., 2003).
Fluorescent Sensing
A study by McGregor, Pardin, and Skene (2011) on water-soluble amino-naphthalenes and amino-fluorenes, used as model fluorophores, illustrates the potential of fluorophenyl boronic acids in developing fluorescent sensors for detecting biological molecules like saccharides (McGregor et al., 2011).
Future Directions
The future directions for this compound could involve its use in further development and optimization of the Suzuki–Miyaura (SM) coupling reaction . This reaction is a key method for forming carbon–carbon bonds, and advancements in this area could have significant implications for organic synthesis .
properties
IUPAC Name |
[5-[[(2,4-dimethoxyphenyl)methylamino]methyl]-2-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BFNO4/c1-22-13-5-4-12(16(8-13)23-2)10-19-9-11-3-6-15(18)14(7-11)17(20)21/h3-8,19-21H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNXHPSQLIAAHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CNCC2=C(C=C(C=C2)OC)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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